2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride
Overview
Description
2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride is an organic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with a hydrazine group. This compound is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
It is known that it is a hydrazine derivative . Hydrazine derivatives are known to react with various compounds, leading to different products. For instance, 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-fluoro-phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .
Biochemical Pathways
It is used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives , suggesting that it may interact with biochemical pathways involving these compounds.
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride typically involves the reaction of 2,6 dichloro-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine derivatives.
Scientific Research Applications
2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2,6 Dichloro-4-trifluoromethyl-phenylhydrazine
- 2,6 Dichloro-4-chloro-phenylhydrazine
- 2,6 Dichloro-4-methoxy-phenylhydrazine
Comparison: 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride is unique due to the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the fluorine atom can enhance the compound’s stability and its ability to interact with specific molecular targets. This makes it a valuable compound in both chemical synthesis and biological research.
Properties
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)hydrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2.ClH/c7-4-1-3(9)2-5(8)6(4)11-10;/h1-2,11H,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBWNIHKINSIII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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